molecular formula C14H18N2O6 B558644 Boc-Ala-ONp CAS No. 2483-49-0

Boc-Ala-ONp

Cat. No. B558644
CAS RN: 2483-49-0
M. Wt: 310.3 g/mol
InChI Key: SUHFNHHZORGDFI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ala-ONp, also known as N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester, is a compound with the molecular formula C14H18N2O6 . It has a molecular weight of 310.30 g/mol . It is used for research purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The IUPAC name for Boc-Ala-ONp is (4-nitrophenyl) (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI string is InChI=1S/C14H18N2O6/c1-9 (15-13 (18)22-14 (2,3)4)12 (17)21-11-7-5-10 (6-8-11)16 (19)20/h5-9H,1-4H3, (H,15,18)/t9-/m0/s1 . The Canonical SMILES string is CC (C (=O)OC1=CC=C (C=C1) [N+] (=O) [O-])NC (=O)OC © ©C .


Chemical Reactions Analysis

Boc-Ala-ONp is a substrate for cathepsin B and porcine pancreatic and human leukocyte elastases . It is also hydrolyzed by chymotrypsin and trypsin as well as by the respective zymogens, especially chymotrypsinogen . The catalytic activity of both chymotrypsinogen and trypsinogen is increased at high ionic strength .


Physical And Chemical Properties Analysis

Boc-Ala-ONp has a molecular weight of 310.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The XLogP3-AA value is 2.6 . The melting point is 78 °C .

Scientific Research Applications

  • Probes of Zymogen Catalysis

    Boc-Ala-ONp serves as a substrate in studying the catalytic mechanisms of zymogens like chymotrypsinogen and trypsinogen (Lonsdale-Eccles, Neurath, & Walsh, 1978).

  • Inhibitors of Elastase

    This compound has been used in studies focusing on the inhibition of elastase, an enzyme involved in various physiological and pathological processes (Nayak & Bender, 1978).

  • Study of Elastase-Like Enzymes in Human Neutrophils

    Boc-Ala-ONp is utilized as a substrate in ultrastructural studies of elastase-like enzymes in neutrophils, playing a crucial role in immune response and inflammation (Clark, Vaughan, Aiken, & Kagan, 1980).

  • Peptide Synthesis and Enzyme Studies

    It is used in the synthesis of protected peptides related to enzyme studies, such as those involving the streptococcal proteinase (Raschig & Schneider, 1975).

  • Maize Root Endopeptidase Activity

    In agricultural biotechnology, Boc-Ala-ONp has been used to study the activity and inhibition of maize root endopeptidases (Batt & Wallace, 1989).

  • Peptide-Catalyzed Ester Hydrolysis

    This compound aids in understanding the catalytic properties of peptides in ester hydrolysis, which is significant in enzyme kinetics and design of biomimetic catalysts (Petz & Schneider, 1976).

  • Antithrombin Activity of Peptides

    Boc-Ala-ONp is used in synthesizing peptides for the study of their antithrombin activities, which is crucial in understanding and treating blood clotting disorders (Poyarkova, Fedoryak, Kibirev, & Kukhar, 2003).

  • Synthetic Method of N-Protected Dipeptide Acids

    It's used in the synthesis of N-protected dipeptide acids, contributing to advancements in peptide synthesis techniques (Hashimoto, Takeguchi, & Kodomari, 2011).

  • Prodrug Development for Cytomegalovirus

    Research has been conducted on the use of Boc-Ala-ONp in developing prodrugs for targeting human cytomegalovirus protease (Sabit et al., 2013).

  • Photodynamic Therapy

    In cancer research, Boc-Ala-ONp derivatives have been studied for their potential in photodynamic therapy (Battah et al., 2001).

  • Trypsin-Like Proteases in Seaweed

    It's used in purifying and characterizing trypsin-like proteases from seaweed, which can have applications in biotechnology and marine biology (Kadokami et al., 1990).

Safety And Hazards

Boc-Ala-ONp should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental exposure, appropriate first aid measures should be taken .

Relevant Papers One relevant paper found discusses the kinetics of the inhibition of Proteinase 3 by Elafin, where Boc-Ala-ONp was used as a substrate . Further analysis of this paper and others would provide more detailed information on the applications and findings related to Boc-Ala-ONp.

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHFNHHZORGDFI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ala-ONp

CAS RN

2483-49-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ala-ONp
Reactant of Route 2
Reactant of Route 2
Boc-Ala-ONp
Reactant of Route 3
Reactant of Route 3
Boc-Ala-ONp
Reactant of Route 4
Reactant of Route 4
Boc-Ala-ONp
Reactant of Route 5
Reactant of Route 5
Boc-Ala-ONp
Reactant of Route 6
Reactant of Route 6
Boc-Ala-ONp

Citations

For This Compound
298
Citations
M Galdston, N Klein, E Rothstein - American Review of Respiratory …, 1975 - atsjournals.org
… ester (BOC-Ala-ONp), have been preferred because of their improved sensitivity (5). The BOC-Ala-ONp, … In the present studies, PMN lysosomal esterase activity on BOC-Ala-ONp was …
Number of citations: 2 www.atsjournals.org
D Petz, F Schneider - Zeitschrift für Naturforschung C, 1976 - degruyter.com
… We have deter mined the Brönsted equations for Boc-Ala-ONp; the results of these … imidazole and thiol catalysed hydrolysis of NPA and Boc-AlaONp only from the pK-values. Applying …
Number of citations: 2 www.degruyter.com
SS Xue, M Zhao, JX Lan, RR Ye, Y Li, LN Ji… - Journal of Molecular …, 2016 - Elsevier
… s −1 for Boc-Ala-ONp enantiomers, respectively. Little rate enhancement was observed when … Boc-Ala-ONp enantiomers resulted in moderate hydrolytic efficiency and enantioselectivity …
Number of citations: 6 www.sciencedirect.com
W Schmidt, K Havemann - 1974 - degruyter.com
… fibrinogen, elastin, hemoglobin and Boc-Ala-ONp have been demonstrated by Janoff and Scherer… -like proteases showing esterase activity against Boc-Ala-ONp and the isolation of the …
Number of citations: 155 www.degruyter.com
K OHLSSON, I OLSSON, M DELSHAMMAR… - 1976 - degruyter.com
… the interaction of porcine pancreatic elastase with Boc-Ala-ONp under identical experimental conditions111! (Table). Since Boc-Ala-ONp is also susceptible to trypsin and chymotrypsin …
Number of citations: 17 www.degruyter.com
R Batt, W Wallace - Biochimica et Biophysica Acta (BBA)-General Subjects, 1989 - Elsevier
… Its pH-activity profile (maximum activity at pH 6.7 on Boc-Ala-ONp) indicates the … , significant activity was only obtained with alanyl derivatives, Boc-Ala-ONp (this study) and CbzAla-ONp […
Number of citations: 10 www.sciencedirect.com
JL Dimicoli, J Bieth - Journal of Biological Chemistry, 1978 - researchgate.net
… when the enzymatic activity is measured with Boc-Ala-ONp … with oleic acid confirm our hypothesis also: the three leukocyte elastases have about identical I,,, values when Boc-Ala-ONp …
Number of citations: 13 www.researchgate.net
PL Nayak, ML Bender - Biochemical and biophysical research …, 1978 - Elsevier
Four ethyl p -nitrophenyl alkylphosphonates were studied for the inhibition of elastase. A pH-dependence study using the assay substrate BOC-Ala-ONp or the phosphonate inhibitors …
Number of citations: 21 www.sciencedirect.com
C Wicker, A Puigserver - FEBS letters, 1981 - core.ac.uk
… Boc-Ala-ONp known to be a good substrate for … Boc-Ala-ONp has already been reported to be a poor substrate for … activity of subunit III towards BocAla-ONp was enhanced at high ionic …
Number of citations: 17 core.ac.uk
JD Londsdale-Eccles, MA Kerr, KA Walsh… - FEBS letters, 1979 - researchgate.net
… second-order rate constant of the hydrolysis of Boc-Ala-ONp … second-order rate constants of the hydrolysis of Boc-Ala-ONp … as a competitive inhibitor of the hydrolysis of Boc-Ala-ONp …
Number of citations: 11 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.